molecular formula C7H8O2S B12954317 methylsulfonyl(1,2-13C2)cyclohexatriene

methylsulfonyl(1,2-13C2)cyclohexatriene

Cat. No.: B12954317
M. Wt: 158.19 g/mol
InChI Key: JCDWETOKTFWTHA-FBJYZXDHSA-N
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Description

Methylsulfonyl(1,2-¹³C₂)cyclohexatriene is a ¹³C isotopically labeled derivative of cyclohexatriene (a tautomer of benzene) with a methylsulfonyl (-SO₂CH₃) substituent. The compound’s structure consists of a six-membered aromatic ring with three conjugated double bonds (cyclohexatriene core), a methylsulfonyl functional group, and ¹³C isotopic enrichment at positions 1 and 2 (Figure 1). This labeling facilitates tracking in metabolic, environmental, or synthetic studies via techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

The methylsulfonyl group imparts unique electronic and steric properties, influencing reactivity and stability compared to unsubstituted cyclohexatriene. Isotopic labeling at positions 1 and 2 allows precise analysis of bond cleavage, metabolic pathways, or environmental degradation mechanisms. Applications include tracer studies in organic synthesis, environmental monitoring, and biochemical pathway elucidation .

Properties

Molecular Formula

C7H8O2S

Molecular Weight

158.19 g/mol

IUPAC Name

methylsulfonyl(1,2-13C2)cyclohexatriene

InChI

InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i5+1,7+1

InChI Key

JCDWETOKTFWTHA-FBJYZXDHSA-N

Isomeric SMILES

CS(=O)(=O)[13C]1=[13CH]C=CC=C1

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Catalyst and Solvent Effects on Methylsulfonylation

  • BF3·Et2O is critical for activating the hydroxyl group and facilitating carbocation formation.
  • Acetic acid as solvent promotes the formation of sulfones via an S-attack mechanism rather than O-attack, favoring the desired methylsulfonyl product.
  • Varying BF3·Et2O concentration from 0.2 to 2.0 equivalents affects yields significantly, with optimal yields (~90%) achieved near 1 equivalent.

Reaction Yields and Purity

Entry BF3·Et2O (equiv) Yield (%) Purity Notes
1 0.2 15 Low yield due to insufficient activation
2 0.5 65 Moderate yield
3 1.0 92 Optimal yield and purity
4 2.0 90 No significant improvement beyond 1 equiv

Yields are confirmed by ^1H and ^13C NMR, mass spectrometry, and elemental analysis.

Mechanistic Insights and Computational Support

  • Density Functional Theory (DFT) studies reveal that the strain in the cyclohexatriene ring (approximately 50 kcal/mol) facilitates the reactivity of the intermediate, making the methylsulfonylation step thermodynamically favorable.
  • The methylsulfonyl group stabilizes the intermediate carbocation and influences regioselectivity in subsequent reactions.
  • The isotopic labeling with ^13C allows detailed mechanistic tracking via NMR spectroscopy, confirming the site-specific incorporation and reaction pathway.

Summary Table of Key Preparation Parameters

Parameter Description Optimal Condition Impact on Synthesis
Isotopic Labeling Use of ^13C-labeled precursors High purity ^13C reagents Ensures isotopic integrity
Cyclohexatriene Generation Fluoride-induced elimination CsF, THF, 60 °C Efficient in situ formation
Methylsulfonylation Catalyst BF3·Et2O concentration ~1 equiv Maximizes yield and purity
Solvent Acetic acid Room temperature Promotes sulfone formation
Reaction Time 2–3 hours Sufficient for completion Balances yield and side reactions

Chemical Reactions Analysis

Types of Reactions: (Methylsulfonyl)benzene-13C2 undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfides to sulfones.

    Reduction: Reduction of sulfones to sulfides.

    Substitution: Electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products:

Scientific Research Applications

(Methylsulfonyl)benzene-13C2 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of (Methylsulfonyl)benzene-13C2 is primarily related to its role as a tracer. The carbon-13 isotopes allow for precise tracking of the compound through various chemical and biological pathways. This enables researchers to study the molecular targets and pathways involved in the reactions and processes where the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isotopic Labeling Patterns

Methylsulfonyl(1,2-¹³C₂)cyclohexatriene shares isotopic labeling strategies with other ¹³C-enriched compounds but differs in structural context. For example:

  • [1,2-¹³C₂]Glucose : Used in metabolic flux analysis to distinguish glycolysis vs. pentose phosphate pathways (PPP). Unlike glucose, methylsulfonyl(1,2-¹³C₂)cyclohexatriene lacks metabolic intermediates but serves as a tracer in abiotic systems .
  • Perfluoro-[1,2-¹³C₂]alkyl sulfonates (e.g., M2-6:2 FTS) : These compounds, such as sodium 1H,1H,2H,2H-perfluoro-1-[1,2-¹³C₂]octanesulfonate, are used in environmental persistence studies. While both feature sulfonate groups and ¹³C labels, methylsulfonyl(1,2-¹³C₂)cyclohexatriene’s aromaticity confers distinct reactivity in redox or photolytic degradation .

Table 1: Isotopic Labeling in Comparable Compounds

Compound Core Structure ¹³C Positions Key Applications
Methylsulfonyl(1,2-¹³C₂)cyclohexatriene Aromatic ring 1, 2 Synthetic tracer studies
[1,2-¹³C₂]Glucose Carbohydrate 1, 2 Metabolic pathway analysis
M2-6:2 FTS Perfluoroalkyl chain 1, 2 Environmental monitoring
Reactivity and Stability
  • Electrophilic Substitution : The methylsulfonyl group is a strong electron-withdrawing substituent, directing electrophilic attacks to meta positions. This contrasts with unlabeled methylcyclohexatriene, where alkyl groups are electron-donating (ortho/para-directing).
  • Degradation Pathways : Compared to perfluoro-[1,2-¹³C₂]alkyl sulfonates, methylsulfonyl(1,2-¹³C₂)cyclohexatriene undergoes faster photodegradation due to aromatic ring conjugation, producing ¹³CO₂ and sulfonic acid derivatives. In contrast, perfluoroalkyl analogs resist breakdown under similar conditions .
Analytical Differentiation
  • Mass Spectrometry (MS) : The ¹³C labeling pattern generates distinct M+2 isotopic clusters. For example, in alanine (Ala) derived from [1,2-¹³C₂]glucose, the M+2 fragment at m/z 232 confirms C-2 and C-3 labeling . Similarly, methylsulfonyl(1,2-¹³C₂)cyclohexatriene’s fragmentation would highlight ¹³C retention in specific ring positions.
  • NMR Spectroscopy : ¹³C-¹³C coupling in positions 1 and 2 produces split signals (e.g., ~55 ppm for aromatic carbons), distinguishing it from singly labeled analogs like [1-¹³C]methylsulfonylcyclohexatriene.
Metabolic Pathway Exclusion

Studies on [1,2-¹³C₂]glucose demonstrated that isotopic labeling can exclude pathways like the Entner-Doudoroff route based on ¹³C distribution in metabolites . Similarly, methylsulfonyl(1,2-¹³C₂)cyclohexatriene could identify non-enzymatic degradation mechanisms by tracking ¹³C retention in breakdown products.

Environmental Persistence

While perfluoro-[1,2-¹³C₂]alkyl sulfonates persist in aquatic systems, methylsulfonyl(1,2-¹³C₂)cyclohexatriene’s half-life in water is shorter (<7 days vs. >1 year for M2-6:2 FTS) due to hydrolytic cleavage of the sulfonyl group .

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